(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is a synthetic peptide used primarily as a fluorogenic substrate in biochemical assays. It contains several amino acids and functional groups, including 5-[(2’-aminoethyl)amino]naphthalenesulfonic acid (EDANS) and 4-[[4’-(dimethylamino)phenyl]azo]benzoic acid (DABCYL), which are used as a donor-quencher pair in fluorescence resonance energy transfer (FRET) assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at specific positions during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar SPPS techniques but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. It can also participate in oxidation and reduction reactions depending on the experimental conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include proteases, oxidizing agents, and reducing agents. The reactions are typically carried out in buffered aqueous solutions at physiological pH .
Major Products Formed: The major products formed from the hydrolysis of this compound are smaller peptide fragments and free EDANS and DABCYL groups. These products are often detected and quantified using fluorescence spectroscopy .
Scientific Research Applications
Chemistry: In chemistry, (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid is used as a model substrate to study enzyme kinetics and mechanisms. It is particularly useful in the development of new protease inhibitors .
Biology: In biological research, this compound is used to investigate the activity of various proteases, including those involved in disease processes such as cancer and viral infections. It helps in understanding the role of these enzymes in cellular functions .
Medicine: In medicine, this compound is used in diagnostic assays to detect protease activity in biological samples. It is also employed in drug discovery to screen for potential therapeutic agents .
Industry: In the industrial sector, this compound is used in the quality control of enzyme preparations and in the development of new biotechnological applications .
Mechanism of Action
The mechanism of action of (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid involves its cleavage by specific proteases. The cleavage separates the EDANS and DABCYL groups, resulting in an increase in fluorescence signal. This change in fluorescence is used to monitor enzyme activity and to quantify the extent of substrate hydrolysis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other fluorogenic substrates used in FRET assays, such as Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-ψ[COO]-Ala-Ser-Lys(DABCYL)-NH2 and 5-FAM/QXL™520 FRET peptide .
Uniqueness: What sets (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(8-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid apart is its specific sequence and the presence of both EDANS and DABCYL groups, which provide high sensitivity and specificity in detecting protease activity. Its unique structure allows for precise monitoring of enzymatic reactions in various research and industrial applications .
Properties
CAS No. |
188530-20-3 |
---|---|
Molecular Formula |
C68H89N15O25S |
Molecular Weight |
1548.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-oxo-4-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H89N15O25S/c1-6-44(68(104)108-36(2)60(96)80-52(35-84)67(103)75-46(59(69)95)13-7-8-30-72-61(97)38-16-18-39(19-17-38)81-82-40-20-22-41(23-21-40)83(4)5)74-62(98)47(24-27-55(87)88)76-63(99)48(25-28-56(89)90)77-65(101)50(79-64(100)49(26-29-57(91)92)78-66(102)51(34-58(93)94)73-37(3)85)33-54(86)71-32-31-70-45-14-9-12-43-42(45)11-10-15-53(43)109(105,106)107/h9-12,14-23,36,44,46-52,70,84H,6-8,13,24-35H2,1-5H3,(H2,69,95)(H,71,86)(H,72,97)(H,73,85)(H,74,98)(H,75,103)(H,76,99)(H,77,101)(H,78,102)(H,79,100)(H,80,96)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106,107)/t36-,44-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
ZSPCEIIZWBOWTM-CNMUVKLKSA-N |
SMILES |
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C(=CC=C4)S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Isomeric SMILES |
CC[C@@H](C(=O)O[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Canonical SMILES |
CCC(C(=O)OC(C)C(=O)NC(CO)C(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)NCCNC3=CC=CC4=C3C=CC=C4S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C |
Origin of Product |
United States |
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